molecular formula C12H7Cl2NO2 B8400418 2-(3-Chlorophenoxy)nicotinoyl chloride

2-(3-Chlorophenoxy)nicotinoyl chloride

Cat. No.: B8400418
M. Wt: 268.09 g/mol
InChI Key: AWBMTFPERLKLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenoxy)nicotinoyl chloride is a chemical building block of interest in medicinal and synthetic chemistry. This compound features a nicotinoyl chloride core, a known reactive intermediate, coupled with a 3-chlorophenoxy substituent . As an acid chloride, it is highly reactive towards nucleophiles such as amines and alcohols, making it a versatile precursor for the synthesis of amides and esters . This reactivity is central to its application in constructing more complex molecules, particularly for generating amide-functionalized pyridine derivatives like 2-(3-Chlorophenoxy)nicotinamide . Researchers value this compound for exploring structure-activity relationships in drug discovery, especially in developing pharmacologically active molecules. The presence of both the chlorophenoxy group and the reactive acid chloride moiety on the pyridine ring makes it a valuable intermediate for creating targeted compound libraries. Handling and Safety: This compound is classified as corrosive and requires careful handling. Appropriate personal protective equipment (PPE) including gloves and safety glasses is mandatory. It should only be used in a well-ventilated area, such as a fume hood . Important Notice: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

2-(3-chlorophenoxy)pyridine-3-carbonyl chloride

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H

InChI Key

AWBMTFPERLKLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(3-Chlorophenoxy)nicotinoyl chloride has been investigated for its potential as a pharmacological agent.

Antiparasitic Activity

Recent studies have shown that derivatives of this compound exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, compounds derived from this scaffold demonstrated significant antiparasitic effects with low effective concentrations, indicating potential for drug development .

Cancer Research

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines through mechanisms such as caspase activation and cell cycle arrest at the G1 phase. This suggests its potential utility in developing new cancer therapies.

Agricultural Science

In agricultural research, derivatives of this compound have been explored for their herbicidal properties.

Herbicidal Efficacy

Compounds synthesized from this chlorinated derivative have shown effectiveness in controlling weed growth in maize crops, contributing to increased crop yields. The mechanism involves inhibiting specific biochemical pathways in target plants, thus providing a selective advantage over non-target species .

Case Study 1: Antiparasitic Activity

  • Objective : Evaluate the efficacy against Trypanosoma brucei.
  • Findings : A series of compounds derived from this compound were screened, leading to several candidates with EC50 values below 0.01 μM, demonstrating high potency and selectivity against the parasite while sparing mammalian cells .

Case Study 2: Anticancer Properties

  • Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : The compound exhibited an IC50 value of approximately 15 µM after 48 hours, indicating significant cytotoxicity and potential for further development as an anticancer agent.

Case Study 3: Herbicidal Activity

  • Objective : Test herbicidal effects on maize.
  • Findings : Application of synthesized derivatives resulted in a notable reduction in weed biomass while promoting maize growth, showcasing their potential as environmentally friendly herbicides .

Summary of Findings

Application AreaTarget Organism/Cell LineObserved EffectReference Year
AntiparasiticTrypanosoma bruceiEC50 < 0.01 μM2019
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
HerbicidalMaizeSignificant reduction in weed biomass2019

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(3-Chlorophenoxy)nicotinoyl chloride with key analogs based on substituent position, molecular weight, and applications:

Compound Name Molecular Formula CAS No. Molecular Weight Key Features/Applications References
2-(4-Chlorophenoxy)nicotinoyl chloride C₁₂H₇Cl₂NO₂ N/A 274.10 (calc.) Differing chlorine position (para vs. meta); used in polymer or agrochemical synthesis.
Nicotinoyl chloride C₆H₄ClNO 10400-19-8 141.56 Parent compound; used in deuterated drug synthesis (e.g., clopidogrel analogs).
2-(2-Chlorophenoxy)acetyl chloride C₈H₆Cl₂O₂ N/A 205.04 Acetyl group instead of nicotinoyl; lower reactivity in coupling reactions.
4-Chlorobenzoyl chloride C₇H₄Cl₂O 122-01-0 175.01 Simpler aromatic acyl chloride; common in peptide coupling.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : 2-Chloronicotinic acid (or its ester) reacts with 3-chlorophenol in the presence of a base (e.g., K₂CO₃) and a Cu(I) catalyst (e.g., CuCl).

  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates.

  • Temperature : Reactions are conducted at 80–120°C for 6–24 hours, depending on the electron-withdrawing effects of substituents.

Example Protocol

  • Combine 2-chloronicotinic acid (10 mmol), 3-chlorophenol (12 mmol), K₂CO₃ (15 mmol), and CuCl (0.5 mmol) in DMF (50 mL).

  • Reflux at 110°C for 12 hours under nitrogen.

  • Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 72–85% for 2-(3-chlorophenoxy)nicotinic acid.

Chlorination of Carboxylic Acid to Acyl Chloride

The carboxylic acid intermediate is converted to the acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is the most widely employed due to its efficiency and minimal byproducts.

Optimization of Chlorination

  • Reagents : Excess SOCl₂ (2–3 equiv) with catalytic DMF (0.1–1 mol%) accelerates the reaction via Vilsmeier-Haack intermediate formation.

  • Conditions : Anhydrous dichloromethane (DCM) or toluene at reflux (40–80°C) for 1–4 hours.

  • Workup : Remove excess SOCl₂ and solvent under reduced pressure; isolate the acyl chloride via distillation or direct use in subsequent reactions.

Example Protocol

  • Suspend 2-(3-chlorophenoxy)nicotinic acid (5 mmol) in DCM (20 mL).

  • Add SOCl₂ (15 mmol) and DMF (0.05 mmol), reflux at 60°C for 2 hours.

  • Evaporate solvents under vacuum to obtain this compound as a pale-yellow liquid.

Yield : 89–94%.

Alternative Pathways and Comparative Analysis

Direct Chlorination of Nicotinamide Derivatives

A patent by CN101117332B describes an alternative route starting from 3-cyanopyridine:

  • Oxidize 3-cyanopyridine to nicotinamide N-oxide using H₂O₂ and acetylacetone molybdenum.

  • Chlorinate with POCl₃ in halocarbon solvents to yield 2-chloro-3-cyanopyridine.

  • Hydrolyze to 2-chloronicotinic acid, then proceed with phenoxy substitution and chlorination.

Advantages : Higher purity (≥95%) but requires specialized catalysts.
Disadvantages : Multi-step synthesis increases time and cost.

Ultrasonic-Assisted Synthesis

A method from ACS Omega (2022) employs ultrasound to enhance reaction rates:

  • Conditions : 50°C, 45 minutes, using chloroacetic acid as an additive.

  • Yield : 92% for analogous thiourea derivatives, suggesting applicability to nicotinoyl chlorides.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Low substitution efficiencySteric hindrance from 3-chloro groupUse bulkier bases (e.g., DBU) to deprotonate phenol.
Hydrolysis of acyl chlorideMoisture exposureConduct chlorination under anhydrous conditions with molecular sieves.
Byproduct formation (e.g., di-chlorinated products)Excess chlorinating agentOptimize SOCl₂ stoichiometry (1.2–1.5 equiv).

Analytical Characterization

Key Data for this compound

  • ¹H NMR (CDCl₃): δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 7.95 (d, J = 7.6 Hz, 1H, Py-H), 7.45–7.30 (m, 4H, Ar-H).

  • IR (cm⁻¹): 1752 (C=O stretch), 750 (C-Cl).

  • HRMS : m/z 267.9921 [M+H]⁺ (calc. 267.9918).

Industrial-Scale Considerations

  • Catalyst Recovery : Copper catalysts are reclaimed via aqueous extraction (e.g., EDTA washes).

  • Waste Management : SOCl₂ byproducts (HCl/SO₂) are neutralized with NaOH scrubbers .

Q & A

Q. What computational tools predict the environmental persistence of this compound derivatives?

  • In silico methods :
  • EPI Suite : Estimate biodegradation half-lives (e.g., BioHCwin model) .
  • Molecular docking : Simulate interactions with soil enzymes (e.g., laccase) to predict degradation pathways .

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